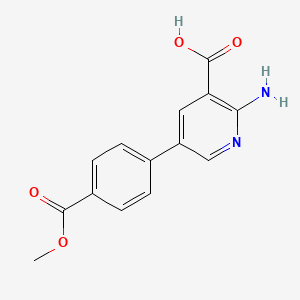

2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-8(3-5-9)10-6-11(13(17)18)12(15)16-7-10/h2-7H,1H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOSMPOIZLJBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687787 | |

| Record name | 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258613-05-6 | |

| Record name | 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 5 4 Methoxycarbonylphenyl Nicotinic Acid

Strategic Retrosynthetic Analysis

A strategic retrosynthetic analysis of 2-amino-5-(4-methoxycarbonylphenyl)nicotinic acid reveals several potential disconnection points, suggesting viable forward synthetic routes. The primary disconnection involves the C5-aryl bond, which points to a transition metal-catalyzed cross-coupling reaction as a key synthetic step. This approach would utilize a 5-halo-2-aminonicotinic acid derivative and an appropriately substituted arylboronic acid or ester.

Another key disconnection can be made at the C2-amino bond, suggesting a late-stage amination of a suitable pyridine (B92270) precursor. Furthermore, disconnection of the nicotinic acid core itself can lead to multi-component reaction strategies where the pyridine ring is constructed from acyclic precursors.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis methodologies can be envisioned for the construction of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov In the context of synthesizing the target molecule, this would involve the coupling of a 5-halo-2-aminonicotinic acid derivative, such as methyl 2-amino-5-bromonicotinate, with 4-(methoxycarbonyl)phenylboronic acid.

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos). The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling This table presents typical conditions for the Suzuki-Miyaura coupling of related aryl halides and boronic acids, as specific data for the target molecule is not widely published.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 2-amino-5-bromonicotinate | 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | Est. >80 |

| 2 | Ethyl 2-amino-5-iodonicotinate | 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Est. >85 |

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, analogous syntheses of substituted pyridines suggest its feasibility.

For instance, a Hantzsch-type pyridine synthesis or variations thereof could potentially be adapted. This might involve the condensation of an enamine, a β-dicarbonyl compound, and an aldehyde, with subsequent oxidation to the pyridine ring. The challenge lies in the selection of appropriate precursors to achieve the desired substitution pattern.

Targeted Functional Group Interconversions

Functional group interconversions (FGIs) are essential steps in multi-step syntheses to introduce or modify functional groups. In the synthesis of the target molecule, a key FGI would be the hydrolysis of the methyl ester to the corresponding carboxylic acid if the synthesis is carried out on the ester derivative. For example, if the Suzuki-Miyaura coupling is performed on methyl 2-amino-5-(4-methoxycarbonylphenyl)nicotinate, a final saponification step would be required to yield the desired nicotinic acid.

Another potential FGI could involve the introduction of the amino group at a late stage of the synthesis, for example, by nucleophilic aromatic substitution on a 2-chloro-5-(4-methoxycarbonylphenyl)nicotinic acid precursor.

Precursor Synthesis and Elaboration

The successful synthesis of this compound relies on the availability of key precursors. A crucial intermediate is a 5-halo-2-aminonicotinic acid derivative. For instance, 2-amino-5-bromonicotinic acid can be prepared from 2-aminonicotinic acid via electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid.

The other key precursor, 4-(methoxycarbonyl)phenylboronic acid, is commercially available or can be synthesized from methyl 4-bromobenzoate (B14158574) via a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

The elaboration of these precursors through the aforementioned cross-coupling reactions, followed by any necessary functional group manipulations, constitutes the final steps towards the target molecule.

Sustainable and Green Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. For the preparation of this compound, several green approaches can be considered.

The use of more environmentally benign solvents, such as water or ethanol, in cross-coupling reactions is a key aspect of green chemistry. The development of highly active catalysts that can be used at low loadings and are recyclable also contributes to a more sustainable process. rsc.org Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.

Stereoselective Synthesis Considerations

The stereoselective synthesis of this compound presents a significant challenge due to the potential for chirality in derivatives or related analogues, although the parent molecule itself is achiral. Should chiral centers be introduced, for instance, through modification of the nicotinic acid ring or its substituents, controlling the stereochemistry would be paramount for developing pharmacologically active agents. Asymmetric synthesis aims to produce a specific stereoisomer, which is often crucial for biological activity and can minimize off-target effects. nih.govrug.nl

Several strategies could be envisaged for the stereoselective synthesis of derivatives of this compound. These approaches can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. researchgate.netnih.gov For instance, a chiral amino acid could potentially be used to construct a portion of a more complex chiral target molecule derived from the parent compound.

Chiral Auxiliaries: A chiral auxiliary is an organic compound that can be reversibly attached to a substrate molecule to direct a subsequent reaction in a stereoselective manner. researchgate.net In the context of synthesizing a chiral derivative of this compound, a chiral auxiliary could be appended to a precursor molecule to control the stereoselective formation of a new stereocenter. Following the key stereodetermining step, the auxiliary would be removed.

Asymmetric Catalysis: This is often the most efficient method for stereoselective synthesis as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. rsc.org This can involve transition-metal catalysts with chiral ligands or organocatalysts. For the synthesis of chiral analogues, a key step could be an asymmetric hydrogenation, amination, or a cross-coupling reaction. Biocatalysis, using enzymes like imine reductases or aminotransferases, also offers a powerful and highly selective method for creating chiral amines and amino acids under mild conditions. nih.gov

Table of Potential Stereoselective Synthesis Strategies

| Strategy | Description | Potential Application to Derivatives | Key Considerations |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. researchgate.netnih.gov | Building blocks from natural products like amino acids or sugars could be incorporated. | Availability of suitable chiral starting materials. |

| Chiral Auxiliaries | Reversible attachment of a chiral molecule to guide stereoselective reactions. researchgate.net | An auxiliary could be used to control the stereochemistry of a key bond formation. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. rsc.org | Asymmetric hydrogenation, amination, or C-C bond formation to create a stereocenter. | Catalyst cost and development; optimization of reaction conditions. |

| Biocatalysis | Employment of enzymes to catalyze stereoselective transformations. nih.gov | Enzymatic resolution of a racemic mixture or asymmetric synthesis of a chiral intermediate. | Enzyme stability, substrate specificity, and reaction conditions. |

Comprehensive Chemical Reactivity and Transformative Processes of 2 Amino 5 4 Methoxycarbonylphenyl Nicotinic Acid

Chemical Transformations of the Nicotinic Acid Moiety

The nicotinic acid portion of the molecule, consisting of a pyridine (B92270) ring bearing a carboxylic acid group at the 3-position, is a primary site for chemical modification. Both the carboxyl group and the aromatic ring system present opportunities for functionalization.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid is one of the most reactive sites on the molecule, readily undergoing reactions typical of this functional group.

The carboxylic acid moiety of 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid can be readily converted to a variety of ester and amide derivatives. These reactions are fundamental in modifying the compound's steric and electronic properties.

Esterification is commonly achieved by reacting the nicotinic acid with an alcohol under acidic conditions. A classic method is the Fischer esterification, which involves refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. chemicalbook.comresearchgate.net For instance, reacting nicotinic acid with methanol (B129727) and a sulfuric acid catalyst yields methyl nicotinate. scholarsresearchlibrary.com This process is an equilibrium reaction, and conditions are often optimized to favor the formation of the ester.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation typically requires the activation of the carboxyl group to enhance its electrophilicity. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The resulting amides, known as nicotinamides, are stable functional groups. The synthesis of nicotinamides can be achieved by reacting nicotinoyl chloride with the desired amine. researchgate.net

The table below summarizes common derivatization reactions for the carboxylic acid group.

Table 1: Representative Esterification and Amidation Reactions| Transformation | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.), Reflux | Nicotinate Ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. R₂NH | Nicotinamide |

| Amidation | R₂NH, EDCI, HOBT | Nicotinamide |

The removal of the carboxyl group from the pyridine ring, known as decarboxylation, is a significant transformation. The mechanism and feasibility of this reaction for pyridinecarboxylic acids are highly dependent on the position of the carboxyl group and the reaction conditions. For pyridine-2-carboxylic acids (picolinic acids), decarboxylation can proceed through the formation of a zwitterionic intermediate, where the pyridine nitrogen is protonated. cdnsciencepub.com This intermediate stabilizes the negative charge that develops on the ring as the carbon dioxide molecule is eliminated, forming a 2-pyridyl carbanion or a related ylide. researchgate.net

The rate of decarboxylation is often pH-dependent, with the maximum rate occurring near the isoelectric point where the concentration of the reactive zwitterionic species is highest. cdnsciencepub.com For 3-carboxypyridines (nicotinic acids), decarboxylation is generally more difficult than for 2- or 4-carboxypyridines because the nitrogen atom is meta to the leaving group and cannot directly stabilize the resulting carbanion through resonance. However, the presence of activating groups, such as a 2-amino group, can influence the reaction. For some aminopyridine carboxylic acids, decarboxylation may proceed through a protonated intermediate, particularly at high acidities. ingentaconnect.comresearchgate.net Thermal decarboxylation, often requiring high temperatures, is another possible route. google.com

Pyridine Ring Functionalization and Modifications

The pyridine ring in the target molecule is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property makes it resistant to standard electrophilic aromatic substitution reactions that are common for benzene (B151609) derivatives. beilstein-journals.orgquimicaorganica.org Reactions like Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org

However, electrophilic substitution can be achieved under harsh conditions, typically directing the incoming electrophile to the C-4 and C-6 positions relative to the amino group (which corresponds to the C-6 position and the already substituted C-4 position relative to the carboxylic acid). The powerful electron-donating effect of the C2-amino group can partially offset the deactivating effect of the ring nitrogen, facilitating substitution. The existing substituents—the C2-amino group (ortho, para-directing) and the C3-carboxyl and C5-aryl groups (meta-directing relative to themselves)—collectively influence the regioselectivity of any further substitution. Given the substitution pattern, the C-6 position is the most likely site for electrophilic attack.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying pyridine rings under milder conditions, offering alternative pathways to introduce new functional groups. beilstein-journals.orgnih.gov

Reactivity of the C2-Amino Group

The amino group at the C2-position is a nucleophilic center and a key site for derivatization. Its reactivity is characteristic of aromatic amines but is also influenced by its position on the electron-deficient pyridine ring. wikipedia.orgnih.gov

Amino Group Derivatization and Protection Strategies

The presence of a reactive amino group often necessitates its protection during multi-step syntheses to prevent unwanted side reactions. libretexts.org Carbamates are the most common class of protecting groups for amines because they effectively render the nitrogen non-nucleophilic, are stable to a wide range of conditions, and can be removed selectively. masterorganicchemistry.comorganic-chemistry.org

Common strategies for the protection of the C2-amino group include:

Boc Protection: The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). fishersci.co.uk This protection is stable under basic and nucleophilic conditions but is readily cleaved with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com A method for the Boc protection of aminopyridines using (Boc)₂O in the presence of EDCI and HOBT has been developed to achieve high yield and selectivity. google.comgoogle.com

Cbz Protection: The benzyloxycarbonyl (Cbz or Z) group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comwikipedia.org The Cbz group is notable for its stability towards acidic and basic conditions. Its removal is typically accomplished via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl C-O bond. ijacskros.com

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. total-synthesis.com A key feature of the Fmoc group is its lability towards bases. wikipedia.org Deprotection is commonly achieved using a solution of piperidine (B6355638) in DMF, making it orthogonal to acid-labile groups like Boc and hydrogenolysis-labile groups like Cbz. altabioscience.com This orthogonality is highly valuable in complex syntheses. organic-chemistry.org

The choice of a protecting group is a critical strategic decision in synthesis, depending on the planned subsequent reaction steps and the stability of other functional groups in the molecule. slideshare.net

The table below details common protecting groups for the C2-amino functionality.

Table 2: Common Protecting Groups for the C2-Amino Group| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) fishersci.co.uk |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) wikipedia.orgaltabioscience.com |

Oxidation Reactions and Pathways

The chemical structure of this compound possesses several sites susceptible to oxidation, primarily the amino group and the electron-rich pyridine ring. The specific pathway and resulting products are highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

The primary amino group attached to the pyridine ring is a key site for oxidative transformations. Analogous to anilines, the 2-amino group can undergo oxidation to various functional groups. Mild oxidizing agents may lead to the formation of nitroso or nitro compounds, while stronger conditions or specific reagents could result in oxidative coupling reactions, forming azo or azoxy derivatives. For instance, the oxidation of related 2-aminopyridine (B139424) structures can be challenging to control, but specific reagents are known to target the amino group. nih.gov

Below is a table summarizing potential oxidation reactions.

| Oxidizing Agent | Potential Product(s) | Reaction Pathway |

| Hydrogen Peroxide (H₂O₂) | 2-(Nitroso)-5-(4-methoxycarbonylphenyl)nicotinic acid or 2-(Nitro)-5-(4-methoxycarbonylphenyl)nicotinic acid | Oxidation of the amino group. |

| Peroxy acids (e.g., m-CPBA) | This compound N-oxide | N-oxidation of the pyridine ring nitrogen. |

| Potassium Permanganate (KMnO₄) | Potential for oxidative degradation of the molecule, particularly under harsh conditions. Selective oxidation is difficult. | Strong, non-selective oxidation. |

| Sodium Hypochlorite (NaOCl) | Potential for oxidative dimerization or formation of chlorinated species, depending on conditions. Studies on related aminothienopyridines show oxidative dimerization. acs.org | Complex pathways involving radical intermediates or electrophilic attack on the amino group/ring. |

Transformations of the 4-Methoxycarbonylphenyl Substituent

The 4-methoxycarbonylphenyl group appended at the 5-position of the nicotinic acid ring offers distinct sites for chemical modification, namely the aromatic phenyl ring and the ester functional group.

Aromatic Ring Electrophilic/Nucleophilic Substitutions

Electrophilic Aromatic Substitution:

The phenyl ring of the 4-methoxycarbonylphenyl substituent is subject to electrophilic aromatic substitution. The reactivity of this ring is governed by the electronic properties of its substituents: the methoxycarbonyl group (-COOCH₃) and the connection to the 2-aminonicotinic acid core. The methoxycarbonyl group is a moderate electron-withdrawing group, which deactivates the ring towards electrophilic attack, making it less reactive than benzene. studymind.co.uk This deactivation occurs because the group withdraws electron density from the ring through both inductive and resonance effects. wikipedia.orglibretexts.org

Furthermore, electron-withdrawing groups act as meta-directors for incoming electrophiles. studymind.co.ukwikipedia.org Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the positions meta to the ester group (i.e., positions 3' and 5' of the phenyl ring).

| Reaction Type | Reagents | Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-5-(3-nitro-4-methoxycarbonylphenyl)nicotinic acid |

| Bromination | Br₂, FeBr₃ | 2-Amino-5-(3-bromo-4-methoxycarbonylphenyl)nicotinic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(3-sulfo-4-methoxycarbonylphenyl)nicotinic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Amino-5-(3-acyl-4-methoxycarbonylphenyl)nicotinic acid |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the phenyl ring is generally challenging as benzene rings are electron-rich and thus repel nucleophiles. chemistrysteps.com Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halide) to sufficiently activate the ring for nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org The methoxycarbonyl group alone is not a sufficiently strong activator to facilitate SNAr reactions under standard conditions. Therefore, direct displacement of a substituent on the 4-methoxycarbonylphenyl ring by a nucleophile is not a readily accessible transformation without further modification or the use of specialized catalysts.

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality is a versatile handle for further molecular derivatization through hydrolysis or transesterification.

Ester Hydrolysis:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, yielding 2-Amino-5-(4-carboxyphenyl)nicotinic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is performed by heating the ester in the presence of excess water and a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.org The process is reversible, and the equilibrium lies towards the products when a large excess of water is used. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : This reaction is carried out using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct. chemistrysteps.comyoutube.com Subsequent acidification is required to isolate the free carboxylic acid.

Transesterification:

Transesterification is a process where the alkoxy group (-OCH₃) of the ester is exchanged with the alkoxy group of another alcohol (R'-OH). wikipedia.org This reaction allows for the conversion of the methyl ester into other esters (e.g., ethyl, propyl, etc.). Like hydrolysis, this transformation can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. The reaction is an equilibrium process, and using the new alcohol as the solvent can drive the reaction to completion. wikipedia.org

Base-Catalyzed Transesterification : A strong base (e.g., sodium alkoxide) deprotonates the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide attacks the ester's carbonyl carbon. masterorganicchemistry.com This method is also an equilibrium process. asianpubs.org

| Reaction Type | Conditions/Reagents | Product |

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.), heat | 2-Amino-5-(4-carboxyphenyl)nicotinic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, heat 2. H₃O⁺ | 2-Amino-5-(4-carboxyphenyl)nicotinic acid |

| Transesterification | Ethanol (C₂H₅OH), H₂SO₄ (cat.), heat | 2-Amino-5-(4-ethoxycarbonylphenyl)nicotinic acid |

| Transesterification | Propanol (C₃H₇OH), NaOCH₃ (cat.), heat | 2-Amino-5-(4-propoxycarbonylphenyl)nicotinic acid |

Theoretical and Computational Investigations of 2 Amino 5 4 Methoxycarbonylphenyl Nicotinic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the arrangement of atoms that corresponds to the lowest energy state. The molecule consists of a substituted pyridine (B92270) ring linked to a substituted phenyl ring. The key degrees of freedom that determine its conformation are the dihedral angles around the single bond connecting these two aromatic rings and the orientations of the amino, carboxylic acid, and methoxycarbonyl substituents.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Description | Predicted Value Range |

| Dihedral Angle (Py-Ph) | The twist angle between the pyridine and phenyl rings. | 15° - 45° |

| C-N Bond Length (Amino) | The length of the bond between the pyridine ring and the amino nitrogen. | ~1.37 Å |

| C-C Bond Length (Carboxyl) | The length of the bond between the pyridine ring and the carboxylic carbon. | ~1.50 Å |

| C=O Bond Lengths | The lengths of the carbonyl bonds in the acid and ester groups. | 1.20 - 1.23 Å |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. frontiersin.orgschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) moiety, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is likely distributed across the electron-withdrawing methoxycarbonylphenyl group and the pyridine ring. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The calculated energy gap provides a quantitative measure of the energy required to excite an electron from the ground state. schrodinger.com Studies on similar nicotinonitrile derivatives show HOMO-LUMO energy gaps typically in the range of 3.4 to 3.6 eV. mdpi.com

Table 2: Predicted Frontier Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.8 to -2.8 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 3.5 to 4.0 | ELUMO - EHOMO, indicating kinetic stability. researchgate.net |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. Each vibrational mode is associated with a specific motion of the atoms, such as stretching, bending, or twisting of bonds. By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign the observed spectral bands to specific functional groups. jocpr.com

For this compound, the calculated spectrum would exhibit characteristic bands corresponding to its functional groups. For instance, the N-H stretching vibrations of the amino group are expected in the high-frequency region. mdpi.com The O-H stretch of the carboxylic acid would appear as a broad band, while the C=O stretching vibrations for both the carboxylic acid and the ester would yield strong, distinct peaks. researchgate.net Aromatic C-H and C=C/C=N stretching vibrations from both rings would also be prominent. mdpi.com Comparing these theoretical predictions with experimental data provides strong corroboration for the optimized molecular structure. materialsciencejournal.org

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Typical Experimental Range (cm-1) |

| Amino (-NH2) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | 3300 - 3500 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1710 | 1700 - 1725 |

| Ester (-COOCH3) | C=O Stretch | ~1725 | 1720 - 1740 |

| Aromatic Rings | C=C / C=N Stretch | 1450 - 1620 | 1450 - 1620 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | 3000 - 3100 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen atoms of the carboxylic acid and methoxycarbonyl groups, as well as the nitrogen atom of the pyridine ring. These sites represent the primary centers for electrophilic interaction. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, identifying them as the most likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilizing effects through second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction is a measure of the intensity of electron delocalization. frontiersin.orgwisc.edu

For this compound, NBO analysis would reveal significant hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons from the amino nitrogen atom (a donor n orbital) into the antibonding π* orbitals of the adjacent pyridine ring. This n → π* interaction contributes significantly to the electronic stability of the molecule and influences its geometry. Other important interactions would involve the delocalization of lone pairs from the oxygen atoms of the carbonyl groups into adjacent antibonding orbitals. These interactions collectively describe the intramolecular charge transfer and resonance effects within the molecular framework. nih.gov

Table 4: Predicted Major NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) of -NH2 | π* (C-C/C-N) of Pyridine Ring | High | Resonance stabilization |

| LP (O) of C=O (acid) | σ* (C-C) adjacent bonds | Moderate | Hyperconjugation |

| LP (O) of C=O (ester) | σ* (C-C) adjacent bonds | Moderate | Hyperconjugation |

| π (C=C) of Phenyl Ring | π* (C=C) of Pyridine Ring | Moderate | π-system conjugation |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronic excited states. nih.govresearchgate.net This method is particularly useful for predicting UV-Visible absorption spectra by calculating the vertical excitation energies and the corresponding oscillator strengths (f), which represent the probability of a particular electronic transition occurring. researchgate.net

TD-DFT calculations for this compound would likely predict several low-lying excited states. The primary absorption bands in the UV-Vis spectrum would correspond to π → π* transitions, originating from the promotion of an electron from a π-bonding orbital (like the HOMO) to a π-antibonding orbital (like the LUMO). materialsciencejournal.org Given the donor-acceptor nature of the molecule, these transitions would have significant intramolecular charge transfer (ICT) character. The calculated maximum absorption wavelengths (λmax) and oscillator strengths help in interpreting experimental spectroscopic data and understanding the photophysical properties of the compound. nih.gov

Table 5: Predicted Electronic Transitions via TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S0 → S1 | 340 - 370 | > 0.1 | HOMO → LUMO (π → π) |

| S0 → S2 | 300 - 330 | > 0.05 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 270 - 290 | > 0.1 | HOMO → LUMO+1 (π → π*) |

Quantum Chemical Calculations of Reactivity Descriptors

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) is associated with its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies. Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness represents the resistance to change in electron distribution, while softness is the reciprocal of hardness and indicates the ease of inducing a chemical change.

Furthermore, local reactivity descriptors like the Fukui functions (f(r)) can be calculated to identify specific atomic sites within the molecule that are most likely to participate in chemical reactions. The Fukui function indicates the change in electron density at a particular point in space when the total number of electrons in the system is changed. This allows for the differentiation between sites prone to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). For this compound, these calculations would pinpoint the reactivity of the nitrogen and oxygen atoms of the amino, carboxylic, and methoxycarbonyl groups, as well as specific carbon atoms within the aromatic rings.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in a solution, typically water, mimicking physiological conditions. These simulations can reveal how the molecule interacts with solvent molecules and with itself, providing information on its solubility, aggregation tendencies, and conformational flexibility.

An MD simulation would begin by placing a model of the this compound molecule in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be propagated over time, typically on the nanosecond to microsecond timescale.

Analysis of the simulation trajectories can yield a wealth of information. For instance, the radial distribution function (RDF) between the solute and solvent molecules can be calculated to understand the solvation shell structure. This would reveal how water molecules arrange around the different functional groups of this compound, such as the amino, carboxyl, and methoxycarbonyl groups, through hydrogen bonding and other non-covalent interactions.

Simulations can also be employed to study the aggregation behavior of this compound at higher concentrations. By simulating multiple molecules in the same box, one can observe whether they tend to self-associate and form dimers or larger aggregates. This information is crucial for understanding its physicochemical properties and for formulation development. Although specific MD simulation data for this compound is not available, the methodology is standard for characterizing the solution-phase behavior of small organic molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. For this compound, QSPR models could be developed to predict various properties such as solubility, melting point, or even biological activity, based on its molecular descriptors.

The development of a QSPR model involves several steps. First, a dataset of molecules with known property values is compiled. For a study involving this compound, this would ideally include a series of structurally related nicotinic acid derivatives. Next, a variety of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) to establish a relationship between the descriptors and the property of interest. The goal is to find a statistically significant equation that can accurately predict the property for new, untested compounds.

For example, a QSPR model for the aqueous solubility of nicotinic acid derivatives could be developed. In such a model, descriptors like the logarithm of the octanol-water partition coefficient (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors would likely be important variables. The resulting model could then be used to predict the solubility of this compound.

The predictive power of a QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of molecules. While no specific QSPR models for this compound have been reported, the general methodology has been successfully applied to a wide range of chemical compounds to predict their properties and guide the design of new molecules with desired characteristics.

Design and Synthesis of Advanced Analogues and Derivatives of 2 Amino 5 4 Methoxycarbonylphenyl Nicotinic Acid

Rational Design Principles for Structural Diversification

Rational drug design is a strategic approach aimed at developing new molecules with improved properties by understanding the relationship between the structure of a compound and its biological activity. The primary goal is to optimize absorption, transport, metabolism, and excretion properties while enhancing therapeutic efficacy.

The structural diversification of 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid is guided by several key principles:

Computational Chemistry and Molecular Modeling : Modern drug design heavily relies on computational tools. Techniques like molecular docking can predict how a designed analogue might bind to a biological target, such as a receptor or enzyme. nih.gov These simulations help prioritize which analogues to synthesize, saving time and resources. For example, in silico studies can be used to design analogues with higher binding affinities by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of a target protein. nih.gov

Pharmacokinetic Optimization : A key objective of analogue design is to improve the molecule's pharmacokinetic profile. This includes enhancing metabolic stability, increasing membrane permeability, and optimizing solubility. Bioisosteric replacement is a common strategy used to address these challenges. drughunter.com

The process often begins by identifying the key structural components of the lead compound—the "pharmacophore"—that are responsible for its biological activity. Analogues are then designed to retain these essential features while introducing modifications to other parts of the molecule to fine-tune its properties.

Synthetic Strategies for Substituted Analogues

The synthesis of substituted analogues of this compound involves versatile chemical reactions that allow for the introduction of a wide range of functional groups. A common and efficient approach for creating derivatives of the core 2-aminopyridine (B139424) structure is through multi-component reactions.

One established synthetic route involves a two-step process: mdpi.com

Chalcone (B49325) Synthesis : The initial step is the reaction of an acetophenone (B1666503) with an aldehyde under basic conditions to form a chalcone. This reaction is highly versatile, as a wide variety of substituted acetophenones and aldehydes can be used to generate a library of chalcone intermediates. mdpi.com

Pyridine (B92270) Ring Formation : The resulting chalcones are then reacted with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in a cyclocondensation reaction. This step efficiently constructs the 2-amino-3-cyanopyridine (B104079) core. mdpi.com Subsequent hydrolysis of the nitrile group would yield the nicotinic acid.

This strategy allows for diversification at two key positions corresponding to the original aldehyde and acetophenone.

Another approach focuses on modifying the nicotinic acid moiety directly. For example, nicotinoyl amino acid derivatives can be synthesized using techniques like Fmoc solid-phase peptide synthesis. clockss.org This method involves coupling the nicotinic acid to an amino acid, which can introduce a specific hydrophobic or charged side chain to the molecule. clockss.org

Below is a table summarizing potential synthetic strategies for generating substituted analogues.

| Strategy | Description | Key Reagents | Points of Diversification |

| Multi-component Condensation | One-pot reaction to form a polysubstituted pyridine ring system. | Substituted Aldehydes, Malononitrile, β-Dicarbonyl Compounds. | Phenyl ring, other positions on the pyridine ring. |

| Chalcone Intermediate Route | A two-step synthesis involving the formation of a chalcone followed by cyclization to form the 2-aminopyridine core. mdpi.com | Acetophenones, Aldehydes, Malononitrile, Ammonium Acetate. mdpi.com | Substituents on both aryl rings of the chalcone precursor. mdpi.com |

| Solid-Phase Peptide Synthesis | Coupling of the nicotinic acid carboxyl group with various amino acids to form amide derivatives. clockss.org | Nicotinic Acid, Amino Acids, Coupling Agents (HBTU, HOBT), DIEA. clockss.org | The side chain of the coupled amino acid. clockss.org |

| C-H Arylation | Direct arylation of the nicotinic acid precursor to introduce different aryl groups onto the pyridine ring. | Nicotinic Acid, Aryl Halides, Palladium Catalyst. | The aryl group being introduced. |

Exploration of Heterocyclic Ring System Analogues

In the context of this compound, several modifications can be envisioned:

Replacement of the Phenyl Ring : The 4-methoxycarbonylphenyl group could be replaced with various other aromatic or non-aromatic heterocyclic rings. This can significantly impact how the molecule interacts with its biological target.

Modification of the Pyridine Ring : The central nicotinic acid core could be replaced by other nitrogen-containing heterocycles such as pyrimidine (B1678525) or pyrazine.

Substitution with Heterocyclic Groups : Instead of complete replacement, heterocyclic rings can be attached as substituents. For instance, in a study on folic acid analogues, the primary amine was substituted with various heterocyclic rings to enhance binding affinity toward the folate receptor alpha (FRα). nih.gov

The table below lists several heterocyclic rings that have been used as substitutes in drug design to enhance biological activity. nih.gov

| Heterocyclic Ring | Potential Rationale for Inclusion | Potential Interactions |

| Tetrazole | A well-known bioisostere for carboxylic acid, it can improve metabolic stability and maintain acidic properties. nih.govdrughunter.com It has aromatic properties and electronegative nitrogen atoms that can increase electrostatic interactions. nih.gov | Hydrogen bonding, electrostatic interactions. nih.gov |

| Benzothiophene | A larger, hydrophobic ring system that can engage in hydrophobic or π-stacking interactions. nih.gov | Hydrophobic interactions. nih.gov |

| Imidazole | Contains both a hydrogen bond donor and acceptor and can participate in various non-covalent interactions. | Hydrogen bonding, coordination with metal ions. |

| Pyrimidine | Can act as a hydrogen bond acceptor and its substitution pattern can be easily modified. | Hydrogen bonding. |

| Thiazole | An aromatic five-membered ring containing sulfur and nitrogen, used to modulate physicochemical properties. | Dipole-dipole interactions, hydrogen bonding. |

Bioisosteric Replacement Studies

Bioisosterism is a strategy in medicinal chemistry for the rational modification of lead compounds by replacing a functional group with another group that has similar physical or chemical properties. drughunter.com This approach aims to create a new molecule with enhanced biological activity or an improved pharmacokinetic profile, such as reduced toxicity or altered metabolism. drughunter.comdrugdesign.org

For this compound, several functional groups are prime candidates for bioisosteric replacement.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor metabolic stability and limited membrane permeability due to its polarity and negative charge. drughunter.com Replacing it with a suitable bioisostere can mitigate these issues while retaining the necessary interactions for biological activity.

Tetrazoles : The 5-substituted 1H-tetrazole ring is a widely used non-classical bioisostere of a carboxylic acid. It has a similar pKa (around 4.5–4.9) and can act as a hydrogen bond donor and acceptor. drughunter.com The replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist losartan (B1675146) famously led to a tenfold increase in potency and better oral bioavailability. drughunter.com

Acyl Sulfonamides : These groups are also effective mimics of carboxylic acids. While simple sulfonamides are weaker acids (pKa ~9-10), acylating them increases their acidity to be more comparable to carboxylic acids. They can offer advantages in lipophilicity and metabolic stability. drughunter.com

The following table compares the properties of the carboxylic acid group with its common bioisosteres.

| Functional Group | Approximate pKa | Key Properties | Potential Advantages of Replacement |

| Carboxylic Acid | 4-5 | Polar, H-bond donor/acceptor, negatively charged at physiological pH. | Often has poor membrane permeability and can be metabolically labile. drughunter.com |

| 5-Substituted Tetrazole | 4.5-4.9 | Acidic, H-bond donor/acceptor, greater lipophilicity than carboxylic acid. drughunter.com | Increased lipophilicity, improved metabolic stability, potential for enhanced potency. drughunter.com |

| Acyl Sulfonamide | ~4-5 | Acidic, H-bond donor/acceptor. | Increased lipophilicity, enhanced metabolic stability, resistance to glucuronidation. drughunter.com |

Other Bioisosteric Replacements: The amino group on the pyridine ring is another site for modification. It can be replaced with other groups that can act as hydrogen bond donors, such as a hydroxyl group, although this would significantly alter the electronic properties of the pyridine ring. u-tokyo.ac.jp

Advanced Analytical Methodologies for the Quantification and Detection of 2 Amino 5 4 Methoxycarbonylphenyl Nicotinic Acid

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the analysis of nicotinic acid derivatives. Its application to 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid and structurally similar compounds allows for robust separation from complex matrices, ensuring accurate quantification.

HPLC Coupled with UV/Vis Detection

HPLC combined with Ultraviolet-Visible (UV/Vis) detection is a widely used method for the analysis of aromatic compounds like this compound. The chromophores within the molecule, specifically the substituted pyridine (B92270) and phenyl rings, allow for strong UV absorbance, making this a straightforward and reliable detection method.

Method development typically involves optimizing the mobile phase composition and selecting an appropriate stationary phase, most commonly a reversed-phase column such as a C18. For instance, a method for a related compound, 2-amino-5-nitrophenol, utilized a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid, with detection at 200 nm. Such a method can be adapted for this compound, with the specific wavelength selected based on the compound's unique UV spectrum to maximize sensitivity and minimize interference. The validation of such methods typically demonstrates excellent linearity, accuracy, and precision.

Table 1: Representative HPLC-UV Conditions for Aromatic Amine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Luna C18 (150 x 3.00 mm, 3 µm) | |

| Mobile Phase | Water (0.1% TFA) : Acetonitrile (0.1% TFA) | |

| Detection | UV/Vis at 200 nm | |

| Flow Rate | 0.35 mL/min | |

| Injection Volume | 10 µL |

HPLC Coupled with Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

For applications requiring higher sensitivity and selectivity, such as bioanalysis, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of HPLC with the mass-resolving power of MS, allowing for the detection of analytes at very low concentrations (ng/mL or pg/mL levels).

The analysis of nicotinic acid and its metabolites in biological fluids like plasma has been successfully achieved using LC-MS/MS. A typical workflow involves sample preparation via protein precipitation or solid-phase extraction, followed by chromatographic separation on a reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, the protonated molecular ion [M+H]+ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

Table 2: Example LC-MS/MS Parameters for Nicotinic Acid Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Synergi Hydro-RP | |

| Mobile Phase | Methanol (B129727) : 0.1% Formic Acid (5:95, v/v) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Detection Mode | Multiple-Reaction Monitoring (MRM) | |

| Linear Range (Niacin) | 2.0-3000 ng/mL |

Advanced Post-column Derivatization for Enhanced Detection

When a target analyte lacks a strong chromophore or fluorophore, or when enhanced sensitivity is required with UV or fluorescence detectors, post-column derivatization can be employed. This technique involves reacting the analyte with a specific reagent after it elutes from the HPLC column but before it reaches the detector. For primary amines, such as the amino group on this compound, reagents like o-phthalaldehyde (B127526) (OPA) or ninhydrin (B49086) are commonly used.

The reaction with OPA in the presence of a thiol produces a highly fluorescent isoindole derivative, which can be detected with high sensitivity using a fluorescence detector. Ninhydrin reacts with amino acids to form a deep purple product known as Ruhemann's purple, which can be detected by visible absorbance at 570 nm. This approach enhances the signal of the target analyte, effectively lowering the limits of detection and quantification while avoiding potential matrix effects that can occur with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds like this compound, which contain polar functional groups (carboxylic acid and amine), are non-volatile and thermally labile. Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

A common two-step derivatization procedure for amino acids involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride, PFPA). This process yields a derivative that is amenable to separation on a standard GC column and detection by MS. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the derivative, allowing for confident identification and quantification. While effective, this approach can be more complex and time-consuming than direct LC-MS analysis.

Capillary Electrophoresis (CE) Method Development

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. Given the amphoteric nature of this compound (possessing both an acidic carboxyl group and a basic amino group), its charge can be manipulated by adjusting the pH of the background electrolyte. This makes CE, particularly Capillary Zone Electrophoresis (CZE), an excellent technique for its analysis.

CE methods are known for their rapid analysis times, minimal sample and reagent consumption, and high separation efficiency. For nicotinic acid and its metabolites, CE has been shown to achieve simultaneous separation in a single run. Method development for this compound would involve optimizing parameters such as the buffer composition (e.g., phosphate (B84403) or borate), pH, applied voltage, and injection time to achieve the best resolution and peak shape. Detection is typically performed using UV absorbance, leveraging the compound's inherent chromophores.

Electrochemical Analytical Approaches

Electrochemical methods provide a sensitive and often cost-effective means for detecting electroactive compounds. The this compound molecule contains moieties that could be electrochemically active. The amino group on the aromatic ring can be susceptible to oxidation at a suitable electrode surface.

Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be used to characterize the electrochemical behavior of the compound and develop a quantitative method. This would involve using a modified electrode, such as a carbon paste or glassy carbon electrode, to enhance sensitivity and selectivity. The potential at which the compound oxidizes or reduces serves as a qualitative identifier, while the resulting current is proportional to its concentration. These sensors can be highly sensitive, with detection limits often reaching micromolar (µM) or even nanomolar (nM) levels. Research into modified electrodes, for example, using copper microparticles or specific polymers, has shown promise for the sensitive detection of amino acids and related structures.

Chemiluminescence Detection Systems

The application of chemiluminescence detection for this compound has not been documented in peer-reviewed analytical chemistry literature. While chemiluminescence is a powerful analytical technique used for quantifying a wide range of compounds, including other amino acids and nicotinic acid derivatives, specific protocols, validation data, and performance characteristics (such as limit of detection, limit of quantification, and linear range) for this compound remain undeveloped.

Research into analytical methodologies for this compound has focused on other techniques. Without specific studies, any discussion of potential chemiluminescence reactions, requisite reagents (e.g., luminol, potassium permanganate, or tris(2,2'-bipyridyl)ruthenium(II)), or instrumental parameters would be purely hypothetical and would not meet the required standards of scientific accuracy for this article.

Consequently, no data tables detailing research findings can be generated.

Future Trajectories and Emerging Research Avenues for 2 Amino 5 4 Methoxycarbonylphenyl Nicotinic Acid

Unexplored Synthetic Pathways and Methodologies

The synthesis of "2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid" presents an opportunity for the exploration of novel and efficient synthetic strategies. Current methodologies for the synthesis of related 2-amino-5-arylnicotinic acid derivatives can serve as a foundation for future work. One promising avenue is the adaptation of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction has been successfully employed for the solid-phase synthesis of 5-substituted nicotinic acid derivatives, suggesting its potential for coupling a boronic acid derivative of methyl benzoate (B1203000) with a suitable 2-amino-5-halonicotinic acid precursor. researchgate.net The exploration of different palladium catalysts, ligands, and reaction conditions could lead to optimized and scalable synthetic routes. researchgate.net

Furthermore, multicomponent reactions (MCRs) offer a powerful tool for the one-pot synthesis of complex molecules like 2-aminopyridine (B139424) derivatives from simple precursors. mdpi.com Developing an MCR strategy for the target molecule could significantly improve synthetic efficiency by reducing the number of steps, purification requirements, and waste generation. Investigating various combinations of starting materials, such as a substituted aldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source, in the presence of a suitable catalyst, could unveil a direct and atom-economical pathway to "this compound" and its analogs. mdpi.comresearchgate.net

Another area ripe for exploration is the use of alternative and more environmentally benign reaction media, such as high-temperature water, which has been shown to be effective in the synthesis of 2-(arylamino)nicotinic acids. researchgate.net The development of a catalyst-free and solvent-free synthetic method would further enhance the green credentials of the synthesis. researchgate.net

| Potential Synthetic Pathway | Key Precursors | Reaction Type | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | 2-amino-5-halonicotinic acid, Methyl 4-(dihydroxyboranyl)benzoate | Suzuki Coupling | High functional group tolerance, well-established methodology. researchgate.netresearchgate.net |

| Multicomponent Reaction | Substituted benzaldehyde, cyanopyruvate, ammonia source | One-pot condensation/cyclization | High efficiency, atom economy, reduced waste. mdpi.comresearchgate.net |

| Green Chemistry Approach | 2-chloro-5-(4-methoxycarbonylphenyl)nicotinic acid, amine | Nucleophilic Aromatic Substitution | Use of environmentally benign solvents like water, potential for catalyst-free conditions. researchgate.net |

Deeper Mechanistic Insights through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to gain a deeper understanding of the structural, electronic, and reactive properties of "this compound". DFT calculations can be employed to optimize the molecular geometry and predict various quantum chemical parameters. scirp.orgdergipark.org.tr These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness, can provide valuable insights into the molecule's reactivity and potential for intermolecular interactions. scirp.orgnih.gov

For instance, mapping the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its behavior in chemical reactions and its interaction with biological targets. researchgate.net Furthermore, computational studies can elucidate reaction mechanisms, helping to rationalize experimental observations and guide the design of more efficient synthetic pathways. Time-dependent DFT (TD-DFT) calculations could also predict the molecule's photophysical properties, such as its UV-Vis absorption and emission spectra, which would be valuable for exploring its potential in optical applications. bohrium.com

By comparing the computational data of "this compound" with that of known nicotinic acid derivatives with established biological or material properties, it may be possible to predict its potential applications and guide future experimental work. dergipark.org.trresearchgate.net

| Computational Method | Predicted Properties | Potential Insights |

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies, Mulliken charges | Reactivity, kinetic stability, charge distribution. scirp.orgdergipark.org.trnih.gov |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identification of electrophilic and nucleophilic sites. researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Photophysical properties, potential for optical applications. bohrium.com |

Innovations in Analytical Detection and Characterization

The accurate detection and characterization of "this compound" are crucial for its synthesis, purification, and application. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) stands out as a highly sensitive and specific technique for the analysis of nicotinic acid and its derivatives. researchgate.netcreative-proteomics.comnih.govbevital.no The development of a robust HPLC-MS/MS method would allow for the precise quantification of the target compound in various matrices, including reaction mixtures and biological samples. nih.gov Optimization of chromatographic conditions, such as the choice of the stationary phase, mobile phase composition, and gradient elution, will be key to achieving high resolution and short analysis times. researchgate.net

Beyond HPLC-MS, other analytical techniques can provide complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be essential for elucidating the molecular structure and confirming the successful synthesis of the compound. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the molecule. For solid-state characterization, X-ray diffraction could provide detailed information about the crystal structure and packing.

Furthermore, advanced techniques for the analysis of aromatic amino acids, such as those employing fluorescence detection, could be adapted for enhanced sensitivity. nih.gov Given the presence of both an amino group and a carboxylic acid, techniques like paper chromatography or ion-exchange chromatography, historically used for amino acid analysis, could also be explored for specific separation needs. libretexts.org

| Analytical Technique | Information Provided | Key Advantages |

| HPLC-MS/MS | Quantification, identification of metabolites | High sensitivity, high specificity, suitable for complex matrices. researchgate.netcreative-proteomics.comnih.govbevital.no |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Detailed information on the chemical environment of each atom. |

| FTIR Spectroscopy | Functional group identification | Quick and non-destructive analysis. |

| X-ray Diffraction | Crystal structure, molecular packing | Definitive structural information for crystalline solids. |

Expansion into Novel Chemical and Materials Science Applications

The unique molecular architecture of "this compound," featuring a pyridine (B92270) core, an amino group, a carboxylic acid, and a substituted phenyl ring, opens up a wide range of possibilities for its application in chemical and materials science.

The presence of both a carboxylic acid and a nitrogen-containing heterocyclic ring makes this compound an excellent candidate for the construction of Metal-Organic Frameworks (MOFs). acs.orgacs.orgwikipedia.org MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.org By coordinating with various metal ions, "this compound" could form novel MOFs with tailored pore sizes and functionalities, potentially exhibiting interesting catalytic or adsorption properties. acs.org The amino and methoxycarbonyl groups could also be further functionalized post-synthesis to tune the properties of the resulting MOF.

In the realm of polymer science, pyridine-containing polymers are known for their interesting thermal and optical properties. mdpi.comresearchgate.net The title compound could be used as a monomer or a functional additive in the synthesis of new polymers. For example, it could be incorporated into polyester (B1180765) or polyamide backbones via its carboxylic acid and amino groups. The resulting polymers might exhibit enhanced thermal stability or unique photoluminescent properties due to the presence of the aromatic and heterocyclic moieties. mdpi.com The pyridine unit could also act as a retarding agent in certain polymerization reactions. rsc.org

Furthermore, the structure of "this compound" is reminiscent of ligands used in the development of functional materials such as sensors or nonlinear optical materials. The combination of electron-donating (amino) and electron-withdrawing (methoxycarbonyl) groups on the aromatic system suggests the potential for interesting electronic and photophysical behavior. Nicotinic acid and its derivatives have also found applications as catalysts and in the synthesis of various heterocyclic compounds. nih.govresearchgate.net

| Application Area | Rationale | Potential Properties/Functionalities |

| Metal-Organic Frameworks (MOFs) | Presence of carboxylic acid and pyridine nitrogen for metal coordination. acs.orgacs.orgwikipedia.org | Porosity, catalytic activity, gas adsorption. acs.orgwikipedia.org |

| Polymer Science | Can act as a monomer or functional additive. mdpi.comresearchgate.net | Enhanced thermal stability, photoluminescence, modified reactivity. mdpi.comrsc.org |

| Functional Materials | Combination of electron-donating and -withdrawing groups. | Sensing capabilities, nonlinear optical properties. |

| Catalysis | The nicotinic acid moiety can act as an organocatalyst. nih.gov | Catalytic activity in organic synthesis. |

Q & A

Q. What are the recommended synthetic pathways for 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid?

Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1: Condensation of a methoxycarbonyl-substituted phenylboronic acid with a halogenated nicotinic acid precursor via Suzuki-Miyaura coupling to attach the aryl group .

- Step 2: Introduction of the amino group at the 2-position through catalytic hydrogenation or nucleophilic substitution, depending on the protecting groups used.

- Validation: Confirm intermediate structures using NMR and LC-MS to track functional group transformations .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods:

- LC-MS: Quantify purity and detect impurities using reversed-phase chromatography coupled with mass spectrometry (e.g., C18 column, 0.1% formic acid in mobile phase) .

- NMR Spectroscopy: Assign peaks for the methoxycarbonyl (δ ~3.9 ppm for -OCH₃), aromatic protons, and carboxylic acid groups (δ ~13 ppm for -COOH) .

- Elemental Analysis: Verify molecular formula (C₁₄H₁₂N₂O₄) by matching experimental and theoretical carbon/hydrogen/nitrogen percentages .

Q. What solvent systems are optimal for solubility studies in biological assays?

- Polar Solvents: Dimethyl sulfoxide (DMSO) is preferred for stock solutions due to the compound’s carboxylic acid and aromatic moieties.

- Aqueous Buffers: Adjust pH to 7.4 with phosphate-buffered saline (PBS) for cell-based studies. Precipitate formation should be monitored via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers investigate the compound’s inhibitory activity against histone demethylases (e.g., KDM4C)?

- Experimental Design:

- Enzyme Assays: Use fluorogenic substrates (e.g., methylated histone H3 peptides) to measure KDM4C activity inhibition. Compare IC₅₀ values with known inhibitors .

- Crystallography: Co-crystallize the compound with KDM4C to identify binding interactions at the active site.

- Contradiction Resolution: If activity discrepancies arise between assays, validate via Western blot for histone methylation levels (e.g., H3K36me3) in cellular models .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar analogs?

- Comparative Studies: Test the target compound alongside analogs (e.g., 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid ) under identical assay conditions.

- Meta-Analysis: Cross-reference published IC₅₀ values and adjust for variables like assay pH, temperature, and enzyme source. Use statistical tools (e.g., ANOVA) to assess significance .

Q. How can computational methods guide the optimization of this compound for target selectivity?

- Molecular Docking: Model interactions with off-target enzymes (e.g., arginase I ) to identify structural modifications that enhance selectivity.

- QSAR Analysis: Correlate substituent electronic properties (e.g., Hammett constants of the methoxycarbonyl group) with activity data to predict improved derivatives .

Q. What in vitro models are suitable for evaluating metabolic stability?

- Hepatocyte Assays: Incubate the compound with primary human hepatocytes and quantify parent compound degradation via LC-MS/MS over 24 hours.

- Microsomal Stability: Use liver microsomes to assess cytochrome P450-mediated metabolism. Monitor for glucuronidation of the carboxylic acid group .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.